
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine is a boronic acid derivative with a naphthalene core structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-aminonaphthalene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the choice of solvents and catalysts to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Production of naphthalene derivatives with reduced functional groups.
Substitution: Formation of various boronic acid derivatives and their corresponding products.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials science applications.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents.
Medicine: It is used in medicinal chemistry for the design and synthesis of new drugs, especially those targeting cancer and other diseases.
Industry: In the materials industry, it is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity and leading to biological effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Boronic Acids and Derivatives
Pinacolborane
Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine is unique due to its naphthalene core structure, which provides distinct chemical and physical properties compared to other boronic acid derivatives. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPIFYFMBFDWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312611-42-9 |
Source
|
Record name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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